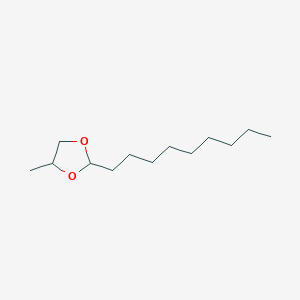

4-Methyl-2-nonyl-1,3-dioxolane

Description

Overview of 1,3-Dioxolane (B20135) Chemistry and its Significance in Organic Synthesis

The 1,3-dioxolane ring system is a five-membered heterocyclic acetal (B89532) that plays a crucial role in modern organic synthesis. Dioxolanes are most famously employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov Their stability under neutral, basic, and reductive conditions, coupled with their lability towards acidic conditions, allows for the selective masking and subsequent deprotection of these functional groups during complex multi-step syntheses. This strategic protection is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. tcichemicals.com

Beyond their role as protecting groups, 1,3-dioxolanes are also utilized as versatile solvents due to their ability to dissolve a wide range of organic compounds. tcichemicals.com Furthermore, they can act as reactive intermediates for the synthesis of various other molecules. tcichemicals.com The growing interest in green chemistry has also highlighted the potential of certain dioxolane derivatives as bio-based solvents and fuel additives. osti.govymerdigital.com The biological activity of compounds containing the 1,3-dioxolane moiety is another significant area of research, with various derivatives exhibiting antifungal, antibacterial, and antiviral properties. nih.govresearchgate.net

The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol. tugraz.at This straightforward and generally high-yielding reaction has been extensively studied and optimized.

Contextualization of 4-Methyl-2-nonyl-1,3-dioxolane within the Substituted Dioxolane Class

This compound, with the chemical formula C₁₃H₂₆O₂ and CAS number 5421-12-5, is a specific example of a substituted dioxolane. thegoodscentscompany.com Its structure features a methyl group at the 4-position and a long nonyl (nine-carbon) alkyl chain at the 2-position of the 1,3-dioxolane ring. The presence of these substituents significantly influences its physical and chemical properties.

The common name "decanal propylene glycol acetal" strongly suggests its synthesis from the reaction of decanal (B1670006) (an aldehyde with a ten-carbon chain) and propylene glycol (propane-1,2-diol). ymerdigital.comthegoodscentscompany.comcas.org This reaction would result in a mixture of stereoisomers due to the chiral centers at the 2 and 4 positions of the dioxolane ring. The existence of specific stereoisomers like (2R,4S)-4-methyl-2-nonyl-1,3-dioxolane has been noted. nih.gov

The long nonyl chain imparts a significant lipophilic character to the molecule, which is a key factor in its primary application within the flavor and fragrance industry. thegoodscentscompany.com This lipophilicity, combined with the polar dioxolane ring, gives the molecule amphiphilic properties that could be of interest in other areas, such as in the formation of micelles or as a phase transfer catalyst.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₂ | thegoodscentscompany.com |

| Molecular Weight | 214.34 g/mol | |

| CAS Number | 5421-12-5 | thegoodscentscompany.com |

| Synonyms | Decanal propylene glycol acetal, 2-Nonyl-4-methyl-1,3-dioxolane | thegoodscentscompany.comcas.org |

| Specific Gravity | 0.881 - 0.887 @ 25°C | thegoodscentscompany.com |

| Refractive Index | 1.433 - 1.439 @ 20°C | thegoodscentscompany.com |

| Flash Point | 101.11 °C | thegoodscentscompany.com |

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is predominantly focused on its application as a fragrance ingredient. thegoodscentscompany.com However, the broader field of substituted dioxolanes is an active area of investigation with several promising future directions.

One significant trend is the exploration of stereoselective synthesis methods for substituted dioxolanes. researchgate.netmdpi.com The ability to control the stereochemistry of the dioxolane ring is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties. For a molecule like this compound, developing synthetic routes to specific stereoisomers could unlock new applications, for instance, as a chiral auxiliary in asymmetric synthesis. tcichemicals.com Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer of the product. tcichemicals.com

Furthermore, the study of long-chain alkyl dioxolanes as potential biofuels or fuel additives is an emerging area. osti.gov The physical properties of this compound, such as its long alkyl chain, could make it a candidate for such applications. Research into the pyrolysis and combustion behavior of such molecules is essential to evaluate their potential in this context. osti.gov

The investigation of the biological activities of substituted dioxolanes remains a fertile ground for research. nih.govresearchgate.net While the primary focus for this compound has been its sensory properties, its structural similarity to other biologically active dioxolanes suggests that it could be a lead compound for the development of new therapeutic agents. Future research could involve screening this compound and its derivatives for a range of biological activities, including antibacterial, antifungal, and antiviral properties.

Finally, the use of dioxolanes as monomers for the synthesis of novel polymers is another avenue for future exploration. membranejournal.or.kr The specific substituents on the dioxolane ring can be tailored to impart desired properties to the resulting polymer, such as biodegradability or specific thermal and mechanical characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5421-12-5 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

4-methyl-2-nonyl-1,3-dioxolane |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-13H,3-11H2,1-2H3 |

InChI Key |

SJLDHKPBFAHHSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1OCC(O1)C |

Canonical SMILES |

CCCCCCCCCC1OCC(O1)C |

Appearance |

Solid powder |

density |

0.881-0.887 |

Other CAS No. |

5421-12-5 |

physical_description |

Clear, colourless liquid; Green, floral aroma |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Insoluble in water; soluble in organic solvents Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanal propylene glycol acetal; AI3-22559; EINECS 226-536-7; NSC 6643. |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methyl 2 Nonyl 1,3 Dioxolane

Direct Synthesis Approaches to 1,3-Dioxolanes

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of organic synthesis, primarily utilized as a protective group for carbonyl compounds and as an intermediate in various transformations. nih.govchemicalbook.com The fundamental approach involves the reaction of a carbonyl compound with a 1,2-diol.

Acetalization and Ketalization Reactions with Polyols

The most direct route to 1,3-dioxolanes is through the acid-catalyzed condensation of an aldehyde or a ketone with a vicinal diol, such as ethylene (B1197577) glycol or its derivatives. chemicalbook.comresearchgate.netorganic-chemistry.org This reaction, known as acetalization (from an aldehyde) or ketalization (from a ketone), is a reversible process. To drive the reaction toward the formation of the dioxolane product, water, a byproduct of the condensation, is typically removed from the reaction mixture. organic-chemistry.org A common laboratory technique to achieve this is the use of a Dean-Stark apparatus, which continuously separates water from the refluxing solvent. organic-chemistry.org

The general reaction can be summarized as follows: An aldehyde or ketone reacts with a 1,2-diol in the presence of an acid catalyst to form a 1,3-dioxolane and water.

This method is widely applicable for synthesizing a variety of substituted 1,3-dioxolanes by choosing the appropriate carbonyl and diol precursors. nih.gov

Catalytic Pathways for Dioxolane Formation: Acid-Catalyzed and Other Systems

Acid catalysis is essential for the formation of 1,3-dioxolanes. Both Brønsted acids and Lewis acids can be employed to facilitate the reaction. organic-chemistry.org

Brønsted and Lewis Acid Catalysts:

p-Toluenesulfonic acid (p-TsOH) : A standard, effective, and commonly used Brønsted acid catalyst for acetalization. chemicalbook.comorganic-chemistry.org

Montmorillonite K10 : A type of clay that can act as an efficient heterogeneous acid catalyst, offering advantages in terms of ease of separation and reusability. nih.gov

Amberlyst 15 : An acidic ion-exchange resin that serves as another example of a recyclable heterogeneous catalyst. nih.gov

Bismuth Triflate (Bi(OTf)₃) : A water-tolerant Lewis acid that can effectively catalyze the synthesis of acetals from aldehydes and ketones.

Vanadyl Triflate : This catalyst has been shown to be effective for direct, atom-efficient acetal (B89532) formation at ambient temperatures. acs.org

The choice of catalyst can significantly impact reaction times and yields. For instance, studies on the synthesis of various 1,3-dioxolanes have shown that catalysts like Montmorillonite K10 can produce yields ranging from 40% to 95%, depending on the steric hindrance of the reacting diol. nih.gov

An alternative pathway involves the reaction of ketones with oxiranes (epoxides), catalyzed by Lewis acids such as tin(II) chloride or by materials like graphene oxide under ultrasonic irradiation. acs.orgresearchgate.net

| Catalyst | Catalyst Type | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Refluxing toluene (B28343) with Dean-Stark trap | Effective, widely used, inexpensive | chemicalbook.comorganic-chemistry.org |

| Montmorillonite K10 | Heterogeneous Acid | Dean-Stark conditions | Reusable, effective for sterically hindered substrates | nih.gov |

| Bismuth Triflate (Bi(OTf)₃) | Lewis Acid | Varies, often mild conditions | Versatile for various aldehydes and ketones | |

| Iodine (I₂) | Lewis Acid | Neutral, aprotic conditions | Mild conditions, efficient | organic-chemistry.org |

Targeted Synthesis of 4-Methyl-2-nonyl-1,3-dioxolane

The synthesis of the specific compound this compound requires a deliberate selection of starting materials to introduce the desired substituents at the correct positions on the dioxolane ring.

Precursor Selection for the Nonyl and Methyl Substituents

To construct the this compound molecule, the following precursors are required:

Carbonyl Source (for the 2-nonyl group) : The nine-carbon alkyl chain at the C2 position originates from an aldehyde with a total of ten carbon atoms. The appropriate precursor is decanal (B1670006) .

Diol Source (for the 4-methyl group) : The methyl group at the C4 position is introduced by using a substituted ethylene glycol. The required precursor is 1,2-propanediol (propylene glycol).

The reaction is an acetalization between decanal and 1,2-propanediol, which yields a mixture of cis and trans isomers of this compound.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and minimizing reaction time and side products. Key parameters to consider include the choice of catalyst, solvent, temperature, and method of water removal. scielo.br

Catalyst Loading : Using a catalytic amount of an acid like p-TsOH is standard. The optimal amount must be determined empirically to ensure a reasonable reaction rate without promoting side reactions.

Solvent : A non-polar solvent like toluene is often used to facilitate the azeotropic removal of water with a Dean-Stark apparatus. organic-chemistry.org The choice of solvent can influence reaction rates and selectivity. scielo.br

Temperature : Reactions are typically run at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient water removal. scielo.br However, excessively high temperatures or prolonged reaction times can sometimes lead to degradation or side reactions. scielo.br

Reactant Stoichiometry : A slight excess of the diol (1,2-propanediol) may be used to drive the reaction to completion.

Activation of Substrates : For long-chain carbonyl compounds, which can be less reactive, activation may be necessary. For example, converting the aldehyde to a more reactive dimethyl acetal using trimethyl orthoformate (TMOF) has been shown to improve yields and shorten reaction times in the synthesis of similar long-chain dioxolanes. nih.gov

| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Reference |

|---|---|---|---|---|

| Catalyst | p-TsOH | Montmorillonite K10 | Easier workup, potential for higher yield | nih.gov |

| Solvent | Toluene | Acetonitrile (B52724) | Improved balance of conversion and selectivity | scielo.br |

| Temperature | Reflux | Reflux | Good conversion and selectivity | scielo.br |

| Reaction Time | >12 hours | 4 hours | Reduced side reactions, improved efficiency | scielo.br |

| Water Removal | Dean-Stark | Molecular Sieves | Effective water sequestration under milder conditions | organic-chemistry.org |

Emerging Synthetic Methodologies Applicable to this compound

While traditional acid catalysis remains robust, modern synthetic chemistry offers innovative approaches that could be applied to the synthesis of this compound, often with improved efficiency, selectivity, or environmental credentials.

Chemoenzymatic Cascades : A hybrid process combining biocatalysis and chemocatalysis presents a novel route. For example, a two-step enzyme cascade can produce a chiral diol from an aldehyde, which is then converted to the corresponding dioxolane using a molecular catalyst, such as a ruthenium-based complex. rwth-aachen.denih.gov This approach allows for high stereoselectivity. rwth-aachen.de

Three-Component Assembly via Hypervalent Iodine : An advanced method involves the stereoselective formation of substituted 1,3-dioxolanes from three separate components: an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov This reaction proceeds through the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. nih.gov Adapting this methodology could provide novel pathways to complex dioxolane structures.

Metal-Free Radical Processes : A thiol-promoted, site-specific addition of a 1,3-dioxolane to an imine has been developed as a metal-free and redox-neutral conversion method. organic-chemistry.org While this demonstrates the reactivity of the dioxolane ring itself, the principles of radical-based synthesis could inspire new routes to their formation.

These emerging strategies highlight the ongoing evolution of synthetic chemistry, offering potential for more efficient and selective preparations of target molecules like this compound.

Photo-driven and Metal-free Synthetic Routes for Dioxolanes

Recent advancements in photochemistry have enabled the development of metal-free synthetic routes for the formation of dioxolanes. These methods utilize organic photosensitizers and a light source to catalyze the reaction between an aldehyde and a diol, offering a green and mild alternative to conventional methods.

The synthesis of this compound via a photo-driven, metal-free approach would involve the reaction of decanal and 1,2-propanediol. An organic dye, such as Eosin Y or thioxanthenone, can be used as a photocatalyst. rsc.orgorganic-chemistry.org Upon irradiation with visible light, the photocatalyst initiates a series of single-electron transfer (SET) events, leading to the formation of reactive intermediates that facilitate the cyclization to the desired dioxolane. This process avoids the use of harsh acidic conditions and toxic metal catalysts, making it an environmentally benign methodology. rsc.orgorganic-chemistry.org

A plausible reaction mechanism involves the photoexcitation of the organocatalyst, which then interacts with the alcohol to generate a reactive oxygen species and a protonated catalyst. The aldehyde is then activated, making it susceptible to nucleophilic attack by the diol, leading to the formation of a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration yield the final this compound product. The reaction is typically carried out in an organic solvent at room temperature, highlighting the mildness of this approach.

Below is a table summarizing the key aspects of a proposed photo-driven synthesis of this compound based on general findings for acetalization of aliphatic aldehydes.

| Parameter | Description |

| Reactants | Decanal, 1,2-Propanediol |

| Catalyst | Eosin Y or Thioxanthenone |

| Light Source | Visible light (e.g., household lamps) |

| Solvent | Organic solvent (e.g., Acetonitrile) |

| Temperature | Room Temperature |

| Key Advantages | Metal-free, mild conditions, environmentally friendly |

Chemoenzymatic Cascades for Asymmetric Dioxolane Synthesis

Chemoenzymatic cascades have emerged as a powerful tool for the synthesis of chiral molecules, including the asymmetric synthesis of dioxolanes. This approach combines the high selectivity of biocatalysts with the versatility of chemical catalysis to achieve products with high enantiomeric purity. researchgate.net

For the asymmetric synthesis of this compound, a chemoenzymatic strategy would typically involve two main stages. The first stage is a biocatalytic step to produce a chiral diol. For instance, an enzyme cascade could be employed to convert an achiral starting material into a chiral 1,2-propanediol. Alternatively, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of 1,2-propanediol to obtain the desired stereoisomer.

The second stage is a chemical step where the chiral diol reacts with decanal to form the this compound. This reaction can be catalyzed by a mild acid or a metal catalyst under controlled conditions to ensure the retention of stereochemistry. researchgate.net The use of a purely organic environment for the entire cascade can streamline the process by avoiding complex solvent-switching and work-up procedures. researchgate.net This integrated approach allows for the synthesis of specific stereoisomers of the target molecule, which is crucial for applications in fields such as fragrance and pharmaceuticals where chirality often dictates biological activity.

The following table outlines a conceptual chemoenzymatic cascade for the asymmetric synthesis of this compound.

| Stage | Description | Key Components |

| Biocatalytic | Production of a chiral diol | Enzyme (e.g., lipase for kinetic resolution of racemic 1,2-propanediol or an enzyme cascade for de novo synthesis) |

| Chemical | Acetalization | Decanal, Chiral 1,2-propanediol, Catalyst (e.g., mild acid or a ruthenium molecular catalyst) |

| Key Advantages | High enantioselectivity, mild reaction conditions, potential for sustainable production from renewable feedstocks |

Mechanistic Investigations of 4 Methyl 2 Nonyl 1,3 Dioxolane Formation and Reactivity

Elucidation of Reaction Mechanisms in 1,3-Dioxolane (B20135) Ring Closure

The synthesis of 4-Methyl-2-nonyl-1,3-dioxolane is a classic example of acetalization, specifically the formation of a cyclic acetal (B89532). This reaction involves the acid-catalyzed condensation of a carbonyl compound, decanal (B1670006), with a 1,2-diol, which in this case is 1,2-propanediol (propylene glycol). organic-chemistry.orgimist.ma

The generally accepted mechanism for this acid-catalyzed ring closure proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of decanal by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original carbonyl. This converts the hydroxyl group into a good leaving group (water).

Intramolecular Cyclization: The second hydroxyl group of the diol moiety then attacks the carbon atom, displacing the water molecule in an intramolecular nucleophilic substitution. This ring-closing step forms the five-membered 1,3-dioxolane ring.

Deprotonation: The final step involves the deprotonation of the oxonium ion by a base (such as the conjugate base of the acid catalyst or another molecule of the diol) to regenerate the acid catalyst and yield the final product, this compound, along with a molecule of water.

This reaction is reversible, and the removal of water is typically necessary to drive the equilibrium towards the formation of the dioxolane product. organic-chemistry.org

Table 1: Key Intermediates in the Formation of this compound

| Step | Intermediate Species | Description |

| 1 | Protonated Decanal | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| 2 | Hemiacetal | Formed after the initial nucleophilic attack of 1,2-propanediol on the protonated carbonyl. |

| 3 | Protonated Hemiacetal | A proton transfer readies the hydroxyl group to leave as water. |

| 4 | Oxonium Ion | Formed during the ring-closing step before final deprotonation. |

Catalytic Mechanisms in Dioxolane Chemistry, Including Metal-Catalyzed Processes

Catalysis is central to both the formation and cleavage of the 1,3-dioxolane ring. A wide array of catalysts can be employed, each operating through distinct mechanisms to facilitate the acetalization or its reversal.

Brønsted Acid Catalysis: This is the most traditional method for dioxolane formation. organic-chemistry.org Protonic acids such as p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) serve as the source of protons (H⁺) to activate the carbonyl group as described in section 3.1. imist.maacs.org The efficiency of the catalysis depends on the acid strength and the reaction conditions, such as temperature and the method used for water removal.

Lewis Acid Catalysis: Lewis acids are also highly effective catalysts for acetalization. acs.orgacs.org They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the diol. Common Lewis acid catalysts include:

Boron trifluoride etherate (BF₃·OEt₂): A widely used and effective catalyst for acetal formation under mild conditions. acs.org

Zirconium(IV) chloride (ZrCl₄): A highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org

Metal Triflates (e.g., Er(OTf)₃): These are gentle Lewis acids that can catalyze both the formation and cleavage of acetals under mild, often nearly neutral, conditions. organic-chemistry.org

Metal-Catalyzed Processes: Transition metal complexes have emerged as versatile catalysts in dioxolane chemistry, offering unique reactivity pathways.

Platinum Complexes: Platinum-based catalysts have been reported to be excellent for the acetalization of α,β-unsaturated carbonyl compounds with diols. imist.maalfachemic.com Platinum's mechanism often involves its Lewis acidic character, coordinating with the reactants to facilitate the reaction. alfachemic.comyoutube.com

Ruthenium Complexes: Ruthenium catalysts, such as [Ru(triphos)(tmm)], have been developed for the synthesis of dioxolanes from diols. rwth-aachen.denih.gov These systems can utilize sources like formic acid or even carbon dioxide and hydrogen to form the methylene (B1212753) bridge of the dioxolane ring, showcasing advanced catalytic cycles that may involve hydride transfer and coordination-insertion steps. rwth-aachen.deresearchgate.net

Table 2: Comparison of Catalytic Systems for 1,3-Dioxolane Synthesis

| Catalyst Type | Example(s) | General Mechanism of Action | Key Advantages |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH), H₂SO₄ | Protonation of the carbonyl oxygen to activate the carbonyl carbon. acs.org | Readily available, inexpensive, well-established methods. |

| Lewis Acid | BF₃·OEt₂, ZrCl₄, Er(OTf)₃ | Coordination to the carbonyl oxygen, increasing its electrophilicity. organic-chemistry.orgacs.org | High efficiency, mild reaction conditions, good chemoselectivity. |

| Metal Complex | Platinum (Pt) catalysts, Ruthenium (Ru) catalysts | Lewis acid-type coordination; can involve complex organometallic cycles. imist.manih.gov | High selectivity, potential for novel reaction pathways (e.g., using CO₂). rwth-aachen.de |

Stereochemical Aspects and Isomerism of 4 Methyl 2 Nonyl 1,3 Dioxolane

Analysis of Configurational Isomers (e.g., cis and trans)

Configurational isomers, specifically diastereomers, of 4-Methyl-2-nonyl-1,3-dioxolane are defined by the relative spatial arrangement of the nonyl group at the C2 position and the methyl group at the C4 position. These substituents can be located on the same side of the dioxolane ring plane, resulting in the cis isomer, or on opposite sides, resulting in the trans isomer.

Because both the C2 and C4 atoms are chiral centers, both the cis and trans isomers are chiral. This means that each diastereomer exists as a pair of enantiomers (non-superimposable mirror images). Consequently, there are a total of four possible stereoisomers for this compound.

Under thermodynamic equilibration, typically achieved through acid catalysis, the ratio of cis to trans isomers is determined by their relative stabilities. nih.gov In many 2,4-disubstituted 1,3-dioxolanes, the cis isomer is thermodynamically preferred due to reduced steric interactions when both substituents can occupy pseudo-equatorial positions in the ring's favored conformations. rsc.org However, the specific equilibrium ratio for this compound depends on the energetic balance of interactions involving the nonyl and methyl groups.

Table 1: Configurational Isomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |

|---|---|---|---|

| cis | (2R, 4R)-4-Methyl-2-nonyl-1,3-dioxolane | (2S, 4S)-4-Methyl-2-nonyl-1,3-dioxolane | Enantiomers |

| trans | (2R, 4S)-4-Methyl-2-nonyl-1,3-dioxolane | (2S, 4R)-4-Methyl-2-nonyl-1,3-dioxolane | Enantiomers |

Conformational Analysis of the this compound Ring System

The five-membered 1,3-dioxolane (B20135) ring is not planar. To alleviate torsional strain that would be present in a planar conformation, the ring puckers into one of two main flexible conformations: the "envelope" (or Cs symmetry) and the "twist" or "half-chair" (or C2 symmetry). saskoer.ca These conformers rapidly interconvert at room temperature.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

Strategies for Stereoselective Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. The standard synthesis involves the acid-catalyzed acetalization of decanal (B1670006) with propane-1,2-diol. organic-chemistry.org To achieve stereoselectivity, this basic reaction can be modified in several ways.

Use of Chiral Starting Materials : This is a direct approach to producing an enantiomerically enriched product. By using an enantiomerically pure form of propane-1,2-diol (either (R)-propane-1,2-diol or (S)-propane-1,2-diol) in the reaction with decanal, the chirality at the C4 position is predetermined. This leads to the formation of a mixture of only two diastereomers (e.g., 2R,4R and 2S,4R) rather than all four possible stereoisomers. nih.gov These diastereomers can then be separated using standard chromatographic techniques.

Asymmetric Catalysis : This strategy involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction between achiral or racemic starting materials. For dioxolane synthesis, chiral Brønsted or Lewis acids can be employed to create a chiral environment around the reactants, favoring the formation of one stereoisomer over the others. This method can potentially control the stereochemistry at both the C2 and C4 centers simultaneously.

Chiral Resolution : When a stereoselective synthesis is not feasible, a mixture of stereoisomers (either a racemic mixture of the cis isomers, the trans isomers, or all four isomers) can be separated. Chiral resolution techniques are employed to isolate the desired isomer. A common method is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a chiral stationary phase. These methods can effectively separate enantiomers and diastereomers of 1,3-dioxolane derivatives.

Table 2: Summary of Stereoselective Approaches

| Strategy | Description | Key Requirement | Outcome |

|---|---|---|---|

| Chiral Precursors | Reaction using an enantiomerically pure starting material, such as (R)- or (S)-propane-1,2-diol. | Availability of enantiopure starting material. | Production of a diastereomeric mixture, simplifying separation. |

| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of a specific stereoisomer from achiral precursors. | An effective chiral catalyst for the acetalization reaction. | Enantiomerically or diastereomerically enriched product. |

| Chiral Resolution | Separation of a mixture of stereoisomers into individual pure isomers. | A suitable chiral separation method (e.g., chiral SFC/HPLC column). | Isolation of pure enantiomers/diastereomers from a mixture. |

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Nonyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like 4-Methyl-2-nonyl-1,3-dioxolane. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon atoms can be achieved. The presence of two stereocenters at positions C2 and C4 indicates that the compound can exist as a mixture of cis and trans diastereomers, which would likely be distinguishable by high-resolution NMR.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the dioxolane ring and the nonyl and methyl substituents. The acetal (B89532) proton at C2 (–OCHO–) is particularly characteristic and would appear as a triplet or doublet of doublets, depending on the diastereomer, in the range of δ 4.5-5.2 ppm. The protons on the C4 and C5 of the dioxolane ring would resonate between δ 3.5 and 4.5 ppm. The long nonyl chain would exhibit a characteristic terminal methyl triplet around δ 0.8-0.9 ppm and a series of overlapping methylene (B1212753) multiplets between δ 1.2 and 1.6 ppm. The methyl group at C4 would appear as a doublet in the δ 1.1-1.3 ppm region, coupled to the C4 proton.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The acetal carbon (C2) is the most deshielded carbon of the ring and is expected to have a chemical shift in the range of δ 100-110 ppm. The C4 and C5 carbons of the dioxolane ring would appear in the δ 65-80 ppm region. The carbons of the nonyl chain would be found in the typical aliphatic region (δ 14-35 ppm), with the terminal methyl carbon (C9' of the nonyl group) at approximately δ 14 ppm. The C4-methyl carbon would resonate at around δ 15-20 ppm. The specific chemical shifts for the ring carbons would differ slightly between the cis and trans isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2-H (Acetal) | 4.5 - 5.2 (m) | - |

| C2 (Acetal) | - | 100 - 110 |

| C4-H | 3.8 - 4.4 (m) | - |

| C4 | - | 70 - 80 |

| C5-H₂ | 3.5 - 4.2 (m) | - |

| C5 | - | 65 - 75 |

| C4-CH₃ | 1.1 - 1.3 (d) | 15 - 20 |

| Nonyl C1'-H₂ | 1.5 - 1.7 (m) | 30 - 35 |

| Nonyl C2'-H₂ to C8'-H₂ | 1.2 - 1.4 (m) | 22 - 32 |

| Nonyl C9'-H₃ | 0.8 - 0.9 (t) | ~14 |

Note: Shifts are predicted based on data for analogous structures. Multiplicity: (d) doublet, (t) triplet, (m) multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its aliphatic and cyclic ether components. Strong C-H stretching vibrations from the methyl and methylene groups of the nonyl chain and the dioxolane ring are expected in the 2850-3000 cm⁻¹ region. The most characteristic feature of the acetal functional group is a series of strong C-O stretching bands. For cyclic acetals like 1,3-dioxolanes, multiple strong bands are typically observed in the fingerprint region between 1200 cm⁻¹ and 1020 cm⁻¹. researchgate.netblogspot.com These bands arise from the coupled symmetric and asymmetric stretching vibrations of the C-O-C-O-C system. Additional C-H bending vibrations for the methyl and methylene groups would appear around 1465 cm⁻¹ and 1380 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. The C-C bond vibrations within the nonyl chain and the dioxolane ring would be more prominent in the Raman spectrum. Similar to the IR spectrum, C-H stretching modes will be visible in the 2800-3000 cm⁻¹ range. The symmetric C-O-C stretching vibrations of the acetal group are also Raman active. Studies on the parent 1,3-dioxolane (B20135) have identified characteristic ring deformation and O-C-O bending modes in the low-frequency region (below 800 cm⁻¹), which would also be expected for its substituted derivatives. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C-H Bend (CH₂/CH₃) | IR | 1380 - 1465 | Medium |

| C-O-C-O-C Stretch | IR | 1020 - 1200 (multiple bands) | Strong |

| C-C Stretch | Raman | 800 - 1100 | Medium |

| O-C-O Bend | Raman | < 800 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₃H₂₆O₂, Molecular Weight: 214.35 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation. epa.gov

Molecular Ion: The molecular ion peak (M⁺) at m/z 214 might be observed, but it is often weak or absent in the EI spectra of cyclic acetals due to the stability of the resulting fragment ions. miamioh.edu

Fragmentation Pattern: The fragmentation is expected to be directed by the dioxolane ring. Key fragmentation pathways for 2,4-disubstituted 1,3-dioxolanes include:

Alpha-cleavage: The most significant fragmentation would likely be the cleavage of the C-C bond between the C2 of the dioxolane ring and the nonyl chain. This would result in the loss of the nonyl radical (•C₉H₁₉, mass 127) to form a highly stable oxonium ion at m/z 87. This ion, [C₅H₉O₂]⁺, corresponding to the 4-methyl-1,3-dioxolan-2-yl cation, is often the base peak in the spectrum of such compounds. nist.gov

Ring Cleavage: Fragmentation of the dioxolane ring itself can occur. A common pathway involves the loss of an alkene fragment. For example, cleavage can lead to the formation of ions from the original aldehyde and diol components.

Loss of Substituents: Loss of the methyl group (•CH₃, mass 15) from the molecular ion or major fragments is also possible.

Alkyl Chain Fragmentation: The nonyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of long alkyl chains. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Origin |

| 214 | [C₁₃H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [C₅H₉O₂]⁺ | Loss of nonyl radical (base peak) |

| 71 | [C₄H₇O]⁺ | Ring fragmentation product |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium ion fragment |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from reaction mixtures, assessing its purity, and resolving its stereoisomers.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the ideal method for analyzing the purity of this volatile compound. A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-WAX) would be suitable for separation. The retention time of the compound would be used for identification, while the peak area provides quantitative information about its purity. GC-MS allows for the simultaneous confirmation of the compound's identity via its mass spectrum. nih.gov Given the presence of two chiral centers, the cis and trans diastereomers may be separable by high-resolution capillary GC, appearing as two closely eluting peaks. rsc.org For the separation of all four possible stereoisomers (if synthesized from chiral precursors), a specialized chiral GC column would be necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of less volatile compounds and for resolving stereoisomers. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from more polar impurities. researchgate.net Due to their different three-dimensional shapes and polarities, the cis and trans diastereomers of this compound can often be separated using standard reversed-phase or normal-phase HPLC conditions. nih.govresearchgate.net For preparative-scale purification or analytical separation of all enantiomers and diastereomers, chiral HPLC using a chiral stationary phase (CSP) would be required. nih.gov

Computational Chemistry and Theoretical Studies of 4 Methyl 2 Nonyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Currently, there is a lack of published research detailing comprehensive quantum chemical calculations specifically for 4-Methyl-2-nonyl-1,3-dioxolane. Such studies would typically involve the use of ab initio or density functional theory (DFT) methods to elucidate its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its electrostatic potential. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. While general principles of quantum chemistry can be applied to hypothesize about its electronic characteristics, specific, peer-reviewed computational data for this compound are not available in the searched scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

No specific molecular dynamics (MD) simulation studies for this compound were identified in the available literature. MD simulations are instrumental in exploring the conformational space of flexible molecules, such as those with long alkyl chains. A comprehensive MD study would provide insights into the preferred three-dimensional structures, the dynamics of the nonyl chain, and the potential for intramolecular interactions. This would be critical for understanding its physical properties and how it interacts with other molecules in various environments. The absence of such studies means that the conformational behavior of this compound remains theoretically uncharacterized.

Theoretical Investigation of Reaction Pathways and Transition States via DFT

The scientific literature lacks specific DFT studies on the reaction pathways and transition states involving this compound. Theoretical investigations using DFT are powerful tools for mapping out the energetics of chemical reactions, identifying intermediate structures, and calculating the activation energies of transition states. For a compound like this compound, such studies could, for example, explore its hydrolysis mechanism or its formation from undecan-2-one and 1,2-propanediol. Without dedicated research in this area, the mechanisms of reactions involving this compound can only be inferred from studies on analogous, smaller dioxolane structures.

Prediction and Interpretation of Spectroscopic Parameters from Computational Models

There is no available research that presents computationally predicted spectroscopic parameters for this compound. Computational models are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The lack of such computational studies for this compound means that researchers must rely solely on experimental data and comparisons with related compounds for spectroscopic assignment.

Reactivity and Chemical Transformations of 4 Methyl 2 Nonyl 1,3 Dioxolane

Controlled Ring-Opening Reactions and Their Synthetic Utility

The 1,3-dioxolane (B20135) ring of 4-methyl-2-nonyl-1,3-dioxolane is susceptible to cleavage under acidic conditions in the presence of water. This process, known as hydrolysis, is a fundamental reaction of acetals and serves as the primary method for its controlled ring-opening. The reaction is reversible and results in the formation of the parent carbonyl compound (decanal) and the diol (propane-1,2-diol).

The synthetic utility of this reaction lies predominantly in its role as a deprotection step. wikipedia.org The formation of the dioxolane is used to protect a carbonyl group, and the acid-catalyzed ring-opening is used to regenerate it once other chemical transformations on the molecule are complete. wikipedia.orgorganic-chemistry.org The reaction is typically performed using aqueous acid or acid catalysts in wet solvents. organic-chemistry.org Various acidic catalysts can be employed to facilitate this transformation, with the reaction's efficiency depending on the catalyst's strength and the specific reaction conditions.

Table 1: Conditions for Acid-Catalyzed Ring-Opening (Hydrolysis) of Dioxolanes

| Catalyst/Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Aqueous HCl or H₂SO₄ | Dilute acid in water/THF mixture, room temperature | Standard, strong Brønsted acid conditions. | organic-chemistry.org |

| p-Toluenesulfonic acid (TsOH) | Aqueous acetone or methanol (B129727) | Commonly used solid acid catalyst, easily handled. | organic-chemistry.org |

| Lewis Acids (e.g., Er(OTf)₃) | Wet nitromethane, room temperature | Gentle conditions, useful for sensitive substrates. | organic-chemistry.org |

| Iodine (catalytic) | Acetone/water, neutral conditions | Mild deprotection that tolerates many acid-sensitive groups. | organic-chemistry.org |

Functionalization of the Nonyl and Methyl Side Chains

The saturated nonyl and methyl side chains of this compound are generally unreactive under many conditions, especially when compared to the dioxolane ring itself. ic.ac.uk Functional groups are the primary centers of reactivity in organic molecules, and the alkyl chains lack inherent functional groups. libretexts.orgresearchgate.net However, transformations typical of alkanes can be envisioned, provided the conditions are chosen to avoid cleavage of the acid-labile acetal (B89532) ring.

The C-H bonds of the nonyl and methyl groups are strong and nonpolar, making them challenging to functionalize selectively. nih.gov Free-radical halogenation, for example, could introduce a halide onto the nonyl chain, but this reaction typically lacks regioselectivity and would likely yield a mixture of products. The primary C-H bonds of the terminal methyl on the nonyl chain and the methyl group on the dioxolane ring are stronger and less reactive than the secondary C-H bonds along the chain. nih.gov

Table 2: Potential Reactions for Side Chain Functionalization

| Reaction Type | Reagents | Potential Outcome on Side Chains | Compatibility with Dioxolane Ring |

|---|---|---|---|

| Free-Radical Halogenation | NBS or Br₂ with light (hν) | Non-selective bromination along the nonyl chain. | Compatible (requires non-acidic conditions). |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Generally inert; potential for oxidation under harsh conditions. | Not compatible; strong oxidants can cleave the acetal. organic-chemistry.org |

| Directed C-H Functionalization | Transition metal catalysts | Could enable selective functionalization, but is highly substrate-dependent. | Compatibility would depend on the specific catalytic system. |

Application as a Protecting Group for Carbonyls in Complex Synthesis

One of the most significant applications of the 1,3-dioxolane structure is as a protecting group for aldehydes and ketones. wikipedia.orguchicago.edu this compound is effectively the protected form of decanal (B1670006), formed by the acid-catalyzed reaction of the aldehyde with propane-1,2-diol. organic-chemistry.org This protection is necessary in complex syntheses where the aldehyde's reactivity would interfere with reactions intended for other parts of a molecule. wikipedia.org

The key feature of the dioxolane protecting group is its stability under conditions that would typically react with a carbonyl group. It is robust in the presence of nucleophiles, bases, and reducing agents. organic-chemistry.orgthieme-connect.de This stability allows for a wide range of chemical transformations to be performed on other functional groups within the molecule without affecting the protected carbonyl. Once the desired transformations are complete, the protecting group can be selectively removed under mild acidic conditions to regenerate the aldehyde. wikipedia.orgorganic-chemistry.org

Table 3: Stability of the Dioxolane Protecting Group

| Reagent/Condition Type | Example | Stability of Dioxolane Ring | Reference |

|---|---|---|---|

| Strong Bases | NaOH, t-BuOK | Stable | organic-chemistry.orgthieme-connect.de |

| Nucleophiles/Organometallics | Grignard Reagents (RMgBr), Organolithiums (RLi) | Stable | thieme-connect.de |

| Hydride Reducing Agents | LiAlH₄, NaBH₄ | Stable | wikipedia.org |

| Mild Oxidizing Agents | PCC, PDC | Stable | organic-chemistry.org |

| Acidic Conditions | Aqueous HCl, Lewis Acids | Labile (cleaved) | organic-chemistry.orgthieme-connect.de |

Polymerization Behavior of Substituted Dioxolane Monomers

1,3-Dioxolane and its derivatives can undergo cationic ring-opening polymerization (CROP) to form polyacetal resins. rsc.orgrsc.org This polymerization is typically initiated by strong acids or Lewis acids. orientjchem.org The polymerization of substituted dioxolanes, such as this compound, is highly dependent on the position and nature of the substituents.

Research on related structures indicates that substitution at the C2 position of the dioxolane ring, where the nonyl group is located, can significantly hinder or even prevent polymerization. For instance, one study noted that 1,3-dioxolanes with a substituent at the C2-position severely affects the polymerization, sometimes resulting in only very low molecular weight oligomers. acs.org The steric bulk of the long nonyl chain would likely present a significant barrier to the propagation of the polymer chain.

In contrast, a substituent at the C4 position, such as the methyl group in this compound, is generally more permissive to polymerization, although it may slow the reaction rate compared to the unsubstituted monomer. researchgate.net Therefore, the polymerization behavior of this compound is expected to be dominated by the inhibitory effect of the C2-nonyl group, making it a poor monomer for high molecular weight polymer formation under typical CROP conditions.

Table 4: Influence of Substitution on Cationic Polymerization of Dioxolanes

| Monomer Type | Example | General Polymerization Behavior | Reference |

|---|---|---|---|

| Unsubstituted | 1,3-Dioxolane | Readily polymerizes via CROP. | rsc.org |

| C2-Substituted | 2-Methyl-1,3-dioxolane | Polymerization is difficult or yields low molecular weight polymers. | acs.org |

| C4-Substituted | 4-Methyl-1,3-dioxolane | Polymerizes, but may be slower than the unsubstituted monomer. | researchgate.net |

| C2 and C4-Disubstituted | This compound | Polymerization is expected to be highly unfavorable due to the C2-nonyl group. | acs.org |

Environmental Fate and Chemical Degradation Pathways of 4 Methyl 2 Nonyl 1,3 Dioxolane

Chemical Stability and Transformation in Various Environmental Compartments

The persistence and transformation of 4-Methyl-2-nonyl-1,3-dioxolane will vary depending on the environmental compartment:

Aquatic Environments: In acidic natural waters (e.g., some rivers, lakes, and acidic rain), hydrolysis is expected to be the primary transformation process. In neutral or alkaline waters, the compound is likely to be more persistent with respect to hydrolysis. Its relatively low water solubility, inferred from its long alkyl chain, may lead to partitioning to sediment and suspended organic matter.

Soil Environments: In soil, the fate of this compound will be influenced by soil pH and moisture content. In acidic soils, hydrolysis could be a significant degradation pathway. The compound is expected to have low mobility in soil due to its likely high octanol-water partition coefficient (Kow), leading to strong adsorption to soil organic matter.

Atmospheric Environments: Due to its presumed low vapor pressure, significant partitioning of this compound to the atmosphere is not expected. However, any fraction that does enter the atmosphere would be subject to degradation by hydroxyl radicals.

The following table summarizes the expected stability and primary degradation pathways in different environmental compartments.

| Environmental Compartment | Expected Stability | Primary Abiotic Degradation Pathway | Influencing Factors |

| Aquatic (Acidic) | Low | Acid-catalyzed hydrolysis | pH, Temperature |

| Aquatic (Neutral/Alkaline) | Moderate to High | Minimal hydrolysis | pH, Temperature |

| Soil (Acidic) | Low to Moderate | Acid-catalyzed hydrolysis | Soil pH, Moisture content, Organic matter |

| Soil (Neutral/Alkaline) | High | Minimal hydrolysis | Soil pH, Moisture content, Organic matter |

| Atmosphere | Low (if present) | Indirect photolysis (reaction with •OH) | Concentration of hydroxyl radicals, Sunlight intensity |

Investigation of Byproducts and Environmental Intermediates

The primary byproducts of the abiotic degradation of this compound are expected to be decanal (B1670006) and 1,2-propanediol, resulting from the hydrolysis of the acetal (B89532) bond.

The subsequent environmental fate of these primary degradation products would then need to be considered:

Decanal: This is a naturally occurring aldehyde found in citrus oils. In the environment, aldehydes are generally susceptible to further oxidation to carboxylic acids (in this case, decanoic acid) and can also be biodegraded.

1,2-Propanediol: Also known as propylene (B89431) glycol, this compound is readily biodegradable in the environment.

Therefore, the abiotic degradation of this compound is expected to lead to the formation of less complex and more readily biodegradable substances. No significant persistent or highly toxic environmental intermediates are expected to be formed from the primary abiotic degradation pathways.

The table below outlines the expected degradation products.

| Parent Compound | Degradation Pathway | Primary Byproducts | Subsequent Fate of Byproducts |

| This compound | Acid-catalyzed hydrolysis | Decanal | Oxidation to decanoic acid, biodegradation |

| 1,2-Propanediol | Readily biodegradable |

Advanced Applications of 4 Methyl 2 Nonyl 1,3 Dioxolane in Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

Dioxolanes are widely recognized for their role as versatile intermediates in the synthesis of a broad spectrum of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. nih.gov The 1,3-dioxolane (B20135) moiety serves as a crucial protecting group for aldehydes and ketones, a foundational strategy in multi-step organic synthesis. This protective function allows for chemical modifications on other parts of a molecule without affecting the carbonyl group, which can be readily deprotected under acidic conditions.

The synthesis of 4-Methyl-2-nonyl-1,3-dioxolane itself is a direct application of acetalization, typically reacting a nonyl aldehyde with 1,2-propanediol in the presence of an acid catalyst. The general reaction is depicted below:

Reaction Scheme for the Synthesis of this compound

Nonanal + 1,2-Propanediol ⇌ this compound + Water

While specific pathways originating from this compound are not detailed in available literature, its structural similarity to other long-chain alkyl dioxolanes suggests its potential as a precursor in the synthesis of specialty chemicals where the nonyl group can impart specific properties such as hydrophobicity and the dioxolane ring can be a point of further chemical transformation. For instance, structurally similar dioxolanes are utilized in the fragrance industry to create specific scent profiles. medchemexpress.com

| Reactants | Product | Catalyst | General Conditions |

| Aldehyde/Ketone, Diol | 1,3-Dioxolane | Acid Catalyst (e.g., p-Toluenesulfonic acid) | Reflux in a non-polar solvent with removal of water |

Integration into Polymer and Material Science Research

The integration of dioxolane moieties into polymer backbones is an area of active research, primarily focused on creating biodegradable polymers and functional materials. researchgate.net The acetal (B89532) linkage in the dioxolane ring is susceptible to hydrolysis, a characteristic that can be exploited to design polymers that break down under specific environmental conditions. nih.gov

Although no direct studies on the polymerization of this compound are available, research on other substituted dioxolanes provides a framework for its potential applications. For example, ring-opening polymerization of 1,3-dioxolane and its derivatives is a known method for producing polyacetals. kpi.ua The presence of the long nonyl chain in this compound could be leveraged to produce polymers with modified properties, such as increased flexibility, lower glass transition temperatures, and enhanced solubility in non-polar solvents. These characteristics are desirable in applications like specialty coatings, adhesives, and plasticizers.

Furthermore, dioxolane-containing polymers are being explored for their potential in creating biodegradable polyesters. researchgate.net The general strategy involves the synthesis of monomers containing the dioxolane ring, which are then polymerized. The resulting polymers can be designed to degrade into smaller, environmentally benign molecules.

| Monomer Type | Polymerization Method | Potential Polymer Properties | Potential Applications |

| Substituted 1,3-dioxolanes | Ring-Opening Polymerization | Biodegradability, Modified Thermal Properties, Enhanced Solubility | Biodegradable plastics, Specialty coatings, Adhesives |

Catalyst Development and Performance in Dioxolane Chemistry

The synthesis of dioxolanes, including this compound, is heavily reliant on efficient catalytic systems. The primary role of the catalyst is to activate the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the diol.

A variety of catalysts have been employed for the synthesis of 1,3-dioxolanes, with Brønsted and Lewis acids being the most common. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity.

Commonly Used Catalysts in Dioxolane Synthesis:

Brønsted Acids: p-Toluenesulfonic acid, Sulfuric acid

Lewis Acids: Zirconium tetrachloride, Boron trifluoride etherate organic-chemistry.orgmdpi.com

Solid Acid Catalysts: Montmorillonite K10, Zeolites nih.gov

Organometallic Catalysts: Ruthenium-based complexes for chemoenzymatic synthesis rwth-aachen.de

Recent research has focused on the development of more sustainable and efficient catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, and chemoenzymatic cascades that allow for the synthesis of chiral dioxolanes. nih.govrwth-aachen.de While performance data for the specific synthesis of this compound is not available, studies on similar reactions report high yields (often exceeding 90%) under optimized conditions. rwth-aachen.de The efficiency of these catalytic systems is typically evaluated based on metrics such as conversion, selectivity, and turnover number.

| Catalyst Type | Advantages | Typical Reaction Conditions | Reported Yields (for similar dioxolanes) |

| Brønsted Acids | Readily available, Low cost | Reflux in organic solvent | High |

| Lewis Acids | High activity, Mild conditions | Varies with specific catalyst | High |

| Solid Acids | Reusable, Environmentally friendly | Often solvent-free or mild conditions | Good to Excellent |

| Chemoenzymatic | High stereoselectivity | Mild aqueous or organic media | Variable, can be high |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 4-Methyl-2-nonyl-1,3-dioxolane in laboratory settings?

- Methodology : Use a two-step approach involving (1) acid-catalyzed cyclization of 4-methylnonyl glycol with a carbonyl compound (e.g., ketones or aldehydes) to form the dioxolane ring, followed by (2) purification via fractional distillation or column chromatography. Ensure anhydrous conditions to minimize hydrolysis byproducts. Structural validation should employ H/C NMR and GC-MS to confirm regioselectivity at the 2-nonyl substituent .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

- Methodology :

- Structural Elucidation : Use H NMR (to confirm methyl and nonyl group positions) and FT-IR (to verify the dioxolane ring’s ether stretching at ~1130 cm) .

- Purity Assessment : Employ GC-MS with a polar stationary phase (e.g., DB-WAX) to resolve isomers and detect trace impurities .

- Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures under inert and oxidative atmospheres .

Advanced Research Questions

Q. How do solvent effects influence the hydrolysis kinetics of this compound, and how can these be experimentally modeled?

- Methodology : Conduct kinetic studies in binary solvent systems (e.g., water-dioxane or water-DMSO) to measure rate constants () via pH-stat titration or HPLC monitoring. Compare with the A-1 (acid-catalyzed) and A-S2 (bimolecular) mechanisms observed in analogous 2-methyl-dioxolanes. Solvent polarity indices () can correlate with transition-state stabilization .

Q. What computational strategies are effective for predicting the physicochemical behavior of this compound in complex matrices?

- Methodology :

- Quantum Mechanics (QM) : Optimize geometry using DFT (B3LYP/6-31G*) to calculate dipole moments and HOMO/LUMO energies for reactivity predictions.

- Molecular Dynamics (MD) : Simulate solvation effects in polymer electrolytes using force fields (e.g., OPLS-AA) to assess diffusion coefficients .

- QSPR Models : Train neural networks on datasets of dioxolane derivatives to predict logP, boiling points, and solubility .

Q. How can contradictions in reported reaction pathways for 1,3-dioxolane derivatives be resolved under varying catalytic conditions?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., O in the dioxolane ring) to track ring-opening pathways during acid/base catalysis.

- Competition Experiments : Compare product distributions between radical-initiated (e.g., AIBN) and cationic (e.g., BF-EtO) polymerization conditions to identify dominant pathways .

Q. What role does this compound play in enhancing lithium-ion battery electrolyte performance?

- Methodology : Incorporate the compound as a co-solvent in solid polymer electrolytes (SPEs) to improve ionic conductivity. Test via electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). Compare with traditional carbonates (e.g., EC/DMC) to assess oxidative stability against Li-metal anodes .

Q. What advanced techniques are recommended for evaluating environmental degradation products of this compound in polymer matrices?

- Methodology :

- Accelerated Aging : Expose polymer films to UV radiation (via QUV chamber) and analyze leachates using HS-SPME-GC-MS to detect volatile byproducts (e.g., aldehydes or ketones).

- Migration Studies : Use LC-MS/MS to quantify dioxolane derivatives in aqueous simulants (e.g., 50% ethanol) after long-term storage, following protocols similar to PET bottle migration tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.